molecular formula C12H12FN3OS B12854665 2-(4-Fluoro-phenylamino)-N-thiazol-2-yl-propionamide

2-(4-Fluoro-phenylamino)-N-thiazol-2-yl-propionamide

Cat. No.: B12854665
M. Wt: 265.31 g/mol
InChI Key: OZIYNHGVNRKWBO-UHFFFAOYSA-N
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Description

2-(4-Fluoro-phenylamino)-N-thiazol-2-yl-propionamide is a synthetic organic compound designed for research applications, featuring a thiazole ring linked to a substituted phenylpropionamide group. This structure aligns with a class of molecules known for diverse biological activities, making it a candidate for investigating new therapeutic agents. The core thiazole moiety is a privileged scaffold in medicinal chemistry, frequently found in compounds with significant antibacterial and antifungal properties . Research on analogous N-phenylacetamide derivatives containing thiazole rings has demonstrated promising activity against various Gram-positive and Gram-negative bacterial strains, suggesting a potential mechanism of action that may involve disrupting bacterial cell membrane integrity . Furthermore, the 2-aminothiazole structure is a key pharmacophore in the development of anticancer agents . Similar compounds have shown potent antiproliferative effects against specific human cancer cell lines, such as breast adenocarcinoma (MCF7), indicating its value in oncological research . The presence of the fluoro-substituted aniline group may enhance these activities, as electron-withdrawing substituents at the para-position of the benzene ring have been correlated with increased antibacterial potency in related molecular frameworks . This product is intended for research and further characterization in a laboratory setting only. FOR RESEARCH USE ONLY (RUO). This product is not for diagnostic or therapeutic use and is not intended for human use.

Properties

Molecular Formula

C12H12FN3OS

Molecular Weight

265.31 g/mol

IUPAC Name

2-(4-fluoroanilino)-N-(1,3-thiazol-2-yl)propanamide

InChI

InChI=1S/C12H12FN3OS/c1-8(11(17)16-12-14-6-7-18-12)15-10-4-2-9(13)3-5-10/h2-8,15H,1H3,(H,14,16,17)

InChI Key

OZIYNHGVNRKWBO-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=NC=CS1)NC2=CC=C(C=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluoro-phenylamino)-N-thiazol-2-yl-propionamide typically involves the following steps:

    Formation of Thiazole Ring: The thiazole ring can be synthesized through the condensation of α-haloketones with thiourea under basic conditions.

    Amination: The introduction of the 4-fluoro-phenylamino group can be achieved through a nucleophilic aromatic substitution reaction. This involves reacting 4-fluoroaniline with the thiazole derivative in the presence of a suitable base such as potassium carbonate.

    Amidation: The final step involves the formation of the propionamide group through an amidation reaction. This can be achieved by reacting the thiazole derivative with propionyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group of the propionamide, converting it to an alcohol.

    Substitution: The fluorine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(4-Fluoro-phenylamino)-N-thiazol-2-yl-propionamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 2-(4-Fluoro-phenylamino)-N-thiazol-2-yl-propionamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways. The presence of the fluorine atom enhances its binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several pharmacologically active analogs. Below is a detailed analysis of key similarities and differences, supported by research findings:

Table 1: Structural and Pharmacological Comparison

Compound Name Molecular Formula Key Structural Features Pharmacological Activity References
2-(4-Fluoro-phenylamino)-N-thiazol-2-yl-propionamide C₁₂H₁₃FN₃OS Propionamide backbone, 4-fluoroaniline, thiazol-2-yl Not explicitly reported (hypothesized)
KRS-5Me-4-F (3-(4-Fluoro-phenylamino)-5-methyl-cyclohex-2-enone) C₁₃H₁₄FNO Cyclohexenone core, 4-fluoroaniline, methyl group Anticonvulsant (MES, scPTZ models)
(2R)-2-Cinnamoylamino-N-[5-(4-methoxy-phenyl)-1,3,4-thiadiazol-2-yl]propanamide C₂₁H₂₀N₄O₃S Thiadiazole ring, cinnamoyl group, 4-methoxyphenyl Crystallographic analysis only
RO0281675 ((2R)-3-cyclopentyl-2-(4-methanesulfonylphenyl)-N-thiazol-2-yl-propionamide) C₁₈H₂₁N₃O₃S₂ Propionamide backbone, cyclopentyl, 4-methanesulfonylphenyl, thiazol-2-yl Glucokinase activator (antidiabetic)

Structural Analysis

Core Backbone: The target compound and RO0281676 share a propionamide backbone linked to a thiazol-2-yl group, which is critical for binding to kinase domains . KRS-5Me-4-F diverges with a cyclohexenone core, enabling planar conjugation but reducing flexibility compared to propionamide-based analogs .

Substituent Effects: The 4-fluoroaniline group in the target compound and KRS-5Me-4-F enhances lipophilicity and metabolic stability, a feature linked to anticonvulsant efficacy in rodent models . RO0281675 replaces the 4-fluoroaniline with a 4-methanesulfonylphenyl group, improving hydrogen-bonding capacity and specificity for glucokinase .

Pharmacological Insights

  • Anticonvulsant Activity: KRS-5Me-4-F demonstrated efficacy in maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) seizure models, with ED₅₀ values of 32 mg/kg and 45 mg/kg, respectively .
  • Enzyme Modulation :
    RO0281675 exhibited potent glucokinase activation (EC₅₀ = 60 nM) due to its methanesulfonylphenyl group, which stabilizes interactions with the enzyme’s allosteric site . The target compound lacks this substituent, implying divergent target profiles.

  • Crystallographic Data :
    The thiadiazole analog () was analyzed via X-ray crystallography (CCP4 suite ), revealing a planar conformation stabilized by intramolecular hydrogen bonds. This contrasts with the more flexible thiazole-based compounds .

Physicochemical and ADME Properties

  • Lipophilicity: The 4-fluoroaniline group in the target compound increases logP compared to RO0281675 (predicted logP: 2.8 vs.
  • Metabolic Stability : Methyl and cyclopentyl groups in KRS-5Me-4-F and RO0281675 reduce cytochrome P450-mediated oxidation, extending half-lives in preclinical models .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-Fluoro-phenylamino)-N-thiazol-2-yl-propionamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, coupling 4-fluoroaniline with a thiazole-2-amine derivative in the presence of a propionamide linker. Key steps include:

  • Use of anhydrous aluminum chloride as a catalyst for amide bond formation (similar to methods in and ).
  • Solvent selection (e.g., ethanol or DMF) to enhance yield, as described in for analogous thiazole derivatives.
  • Purification via recrystallization or column chromatography, with yield optimization monitored by TLC or HPLC .

Q. How should researchers characterize the purity and structural identity of this compound?

  • Methodological Answer : Employ a combination of:

  • Spectroscopic techniques :
  • IR spectroscopy to confirm functional groups (e.g., C=O stretch at ~1650 cm⁻¹, C-S stretch at ~650 cm⁻¹) .
  • NMR (¹H/¹³C) to verify aromatic protons (δ 7.2–7.8 ppm for fluorophenyl) and thiazole protons (δ 6.7–7.0 ppm) .
  • Elemental analysis to validate C, H, N, S, and F content .
  • Melting point determination to assess purity (e.g., compare with literature values for structurally similar compounds) .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

  • Methodological Answer : Initial screening should focus on:

  • Enzyme inhibition assays (e.g., COX-1/2 for anti-inflammatory activity, as in ).
  • Antimicrobial testing using broth microdilution to determine MIC values against gram-positive/negative bacteria .
  • Cytotoxicity assays (e.g., MTT on cancer cell lines) to identify therapeutic windows .

Advanced Research Questions

Q. How can X-ray crystallography and computational modeling resolve the compound’s 3D structure and binding interactions?

  • Methodological Answer :

  • Crystallization : Use vapor diffusion with PEG-based precipitants. Refine structures using the CCP4 suite (e.g., REFMAC for maximum-likelihood refinement) .
  • Docking studies : Employ AutoDock Vina or Schrödinger Suite to predict binding poses with target proteins (e.g., COX-2). Validate with MD simulations in GROMACS to assess stability (as in ) .
  • Electron density maps should be analyzed for fluorophenyl-thiazole torsion angles, which may influence bioactivity .

Q. How do structural modifications (e.g., substituent variations) affect pharmacological activity?

  • Methodological Answer : Conduct SAR studies by:

  • Introducing substituents at the 4-fluoro position (e.g., methyl, bromo) to alter lipophilicity (logP) and metabolic stability, as seen in and .
  • Comparing IC₅₀ values of derivatives in enzyme assays. For example, replacing the fluorophenyl group with a methoxy group may reduce COX-2 inhibition .
  • Using QSAR models to correlate electronic (Hammett σ) or steric parameters with activity .

Q. How can contradictory data in biological activity reports be addressed?

  • Methodological Answer :

  • Replicate assays under standardized conditions (e.g., pH, temperature, cell line passage number).
  • Meta-analysis of published data to identify trends (e.g., fluorophenyl-thiazole derivatives show consistent antimicrobial activity but variable cytotoxicity ).
  • Mechanistic studies (e.g., Western blotting for protein targets) to confirm hypothesized pathways .

Q. What strategies improve the compound’s metabolic stability during preclinical development?

  • Methodological Answer :

  • Isotope labeling (e.g., ¹⁴C) to track metabolic pathways in hepatocyte models.
  • Prodrug design : Mask the propionamide group with ester linkages to enhance oral bioavailability, as demonstrated in for similar acetamide derivatives.
  • CYP450 inhibition assays to identify metabolic vulnerabilities .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data across studies?

  • Methodological Answer :

  • Standardize measurement conditions : Use USP buffers (pH 1.2–7.4) and report temperature (e.g., 25°C vs. 37°C).
  • Compare logD values : The fluorophenyl group increases hydrophobicity, but the thiazole ring may introduce polarity (logP ~2.5 predicted via ChemDraw) .
  • Validate with experimental data : Use shake-flask methods or HPLC-UV to measure solubility, referencing protocols in .

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